Cytotoxicity Against L-1210 Mouse Leukemia Cells: Saframycin H Versus Saframycins A, F, and G
In a standardized L-1210 mouse lymphocyte proliferation assay, Saframycin H exhibits an ID50 value of 0.033 μM . This potency is approximately 5.9-fold lower than that of saframycin A (ID50 = 0.0056 μM) , but markedly more potent than saframycin F (ID50 = 0.59 μM) and comparable to saframycin G (ID50 = 0.03 μM) [1]. The quantitative ranking of potency (A > G ≈ H > F) directly correlates with the presence and integrity of the α-cyanoamine pharmacophore and the nature of the C-25 substituent.
| Evidence Dimension | In vitro cytotoxicity against mouse L-1210 leukemia cells |
|---|---|
| Target Compound Data | ID50 = 0.033 μM |
| Comparator Or Baseline | Saframycin A (ID50 = 0.0056 μM), Saframycin F (ID50 = 0.59 μM), Saframycin G (ID50 = 0.03 μM) |
| Quantified Difference | ~5.9-fold less potent than A; ~17.9-fold more potent than F; similar to G |
| Conditions | L-1210 mouse lymphocyte cell line proliferation assay |
Why This Matters
This positions Saframycin H as a moderately potent, naturally occurring saframycin with distinct structure-activity properties, making it a useful benchmark for SAR studies and for experiments where the extreme potency of saframycin A may obscure subtle mechanistic readouts.
- [1] BOC Sciences. Saframycin F Technical Datasheet. View Source
